(2E)-2-[(E)-2-chlorobenzoyl]-3-[(5-methyl-1,2-oxazol-3-yl)amino]prop-2-enenitrile
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Overview
Description
(2E)-2-[(E)-2-chlorobenzoyl]-3-[(5-methyl-1,2-oxazol-3-yl)amino]prop-2-enenitrile is a complex organic compound with a molecular formula of C14H10ClN3O2 and a molecular weight of 287.70 g/mol This compound is characterized by its unique structure, which includes a chlorobenzoyl group, an oxazole ring, and a nitrile group
Preparation Methods
The synthesis of (2E)-2-[(E)-2-chlorobenzoyl]-3-[(5-methyl-1,2-oxazol-3-yl)amino]prop-2-enenitrile involves several steps. One common method includes the reaction of 2-chlorobenzoyl chloride with 5-methyl-1,2-oxazole-3-amine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acrylonitrile under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
(2E)-2-[(E)-2-chlorobenzoyl]-3-[(5-methyl-1,2-oxazol-3-yl)amino]prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
(2E)-2-[(E)-2-chlorobenzoyl]-3-[(5-methyl-1,2-oxazol-3-yl)amino]prop-2-enenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is utilized in biochemical assays to investigate enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of (2E)-2-[(E)-2-chlorobenzoyl]-3-[(5-methyl-1,2-oxazol-3-yl)amino]prop-2-enenitrile involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
When compared to similar compounds, (2E)-2-[(E)-2-chlorobenzoyl]-3-[(5-methyl-1,2-oxazol-3-yl)amino]prop-2-enenitrile stands out due to its unique structural features and reactivity. Similar compounds include:
Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and has different applications and properties compared to this compound.
Other oxazole derivatives: These compounds share the oxazole ring but differ in their substituents and overall structure, leading to variations in their chemical behavior and applications.
Biological Activity
(2E)-2-[(E)-2-chlorobenzoyl]-3-[(5-methyl-1,2-oxazol-3-yl)amino]prop-2-enenitrile, a compound with the molecular formula C14H10ClN3O2, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl derivatives with 5-methyl-1,2-oxazol-3-amine under controlled conditions to yield the desired product. The reaction conditions, including temperature and solvent choice, significantly influence the yield and purity of the final compound.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis |
HT29 (Colon Cancer) | 12.6 | Cell cycle arrest at G1 phase |
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate effectiveness against both Gram-positive and Gram-negative bacteria.
Microorganism | MIC (µg/mL) | Type |
---|---|---|
Staphylococcus aureus | 32 | Gram-positive bacteria |
Escherichia coli | 64 | Gram-negative bacteria |
Mechanistic Studies
Mechanistic studies suggest that the compound interacts with specific cellular targets involved in signaling pathways related to apoptosis and cell growth. For instance, it has been shown to inhibit key kinases involved in cancer cell survival pathways, leading to increased rates of programmed cell death.
Case Studies
A notable case study involved a series of experiments where this compound was administered to mice bearing xenograft tumors. Results indicated a significant reduction in tumor volume compared to control groups, supporting its potential as a therapeutic agent.
Properties
IUPAC Name |
(E)-2-(2-chlorobenzoyl)-3-[(5-methyl-1,2-oxazol-3-yl)amino]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2/c1-9-6-13(18-20-9)17-8-10(7-16)14(19)11-4-2-3-5-12(11)15/h2-6,8H,1H3,(H,17,18)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWLZGHPCVXQAJ-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC=C(C#N)C(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N/C=C(\C#N)/C(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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